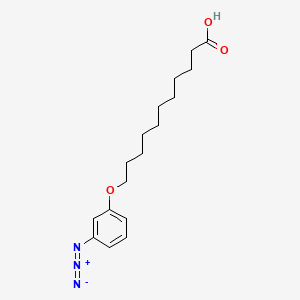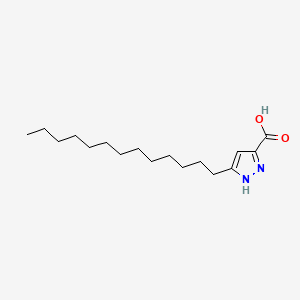
5-Tridecylpyrazole-3-carboxylic acid
Übersicht
Beschreibung
5-Tridecylpyrazole-3-carboxylic acid, also known as TDPC or MLM-60, is a compound with the molecular formula C17H30N2O2 . It has been studied as a hypolipidemic agent, which means it can help lower lipid levels in the blood .
Molecular Structure Analysis
The molecular structure of 5-Tridecylpyrazole-3-carboxylic acid consists of a pyrazole ring attached to a tridecyl chain and a carboxylic acid group . The molecular weight of this compound is 294.43 .Chemical Reactions Analysis
5-Tridecylpyrazole-3-carboxylic acid has been studied for its effects on cholesterol absorption. It was found that TDPC significantly decreased the intestinal cholesterol uptake by 27%, 44%, and 59% at the dose levels of 0.25, 0.50, and 1.0mg, respectively .Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Studies
5-Tridecylpyrazole-3-carboxylic acid and related compounds have been a subject of interest in the synthesis of various chemicals. For example, a study by Tanaka et al. (1986) explored the synthesis and reactions of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids. The study examined the behavior of aminoazole-4-carboxylic acids toward electrophiles, shedding light on the chemical properties of these compounds.
Ligand Synthesis
Research by Dalinger et al. (2020) aimed to develop new ligands based on 1H-pyrazole-3(5)-carboxylic acids. Their goal was to create polychelated ligands for use in medicinal chemistry and metal complex catalysis. This research highlights the potential application of pyrazole carboxylic acids in creating complex chemical structures for various uses.
Pharmacological Evaluation
A study conducted by Seki et al. (1984) synthesized and evaluated 5-alkylpyrazole derivatives, including 5-tridecylpyrazole-3-carboxylic acid, for hypolipidemic activity in rats. They found that certain pyrazole derivatives possessed high hypolipidemic activity, with 5-tridecylpyrazole-3-carboxylic acid showing promising results.
Catalysis and Synthesis Techniques
The work of Arbačiauskienė et al. (2011) used ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in palladium-catalyzed cross-coupling reactions. This study demonstrates the versatility of pyrazole carboxylates in synthesizing condensed pyrazoles, which are valuable in various chemical syntheses.
Transformation Studies
Ermolenko et al. (2013) investigated the transformation of 3/5-trifluoromethylpyrazoles into NH-pyrazole-3/5-carboxylic acids. Their research, detailed in this paper, provides insight into the methods for creating various NH-pyrazole carboxylic acids, which are challenging to prepare otherwise.
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-tridecyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16(17(20)21)19-18-15/h14H,2-13H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYZZXXJWKXULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC(=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229658 | |
| Record name | 5-Tridecylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tridecylpyrazole-3-carboxylic acid | |
CAS RN |
79445-14-0 | |
| Record name | 5-Tridecylpyrazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079445140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Tridecylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




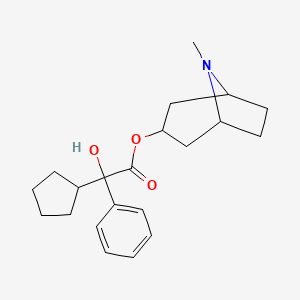





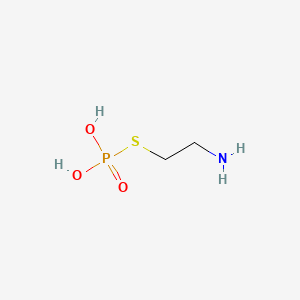
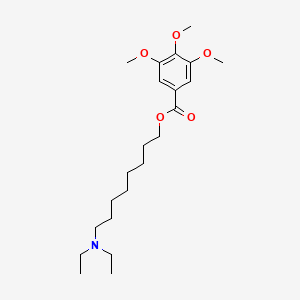


![(8S,13S,14S)-17-but-2-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1212364.png)

